(r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol (r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18222647
InChI: InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1
SMILES:
Molecular Formula: C8H8ClF2NO
Molecular Weight: 207.60 g/mol

(r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol

CAS No.:

VCID: VC18222647

Molecular Formula: C8H8ClF2NO

Molecular Weight: 207.60 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol -

Description

(R)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is a chiral amino alcohol compound that has garnered significant attention in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. Its structural components include a chloro and difluoro-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of (R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol often involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. Industrial production methods may utilize optimized reaction conditions, advanced catalysts, and purification techniques to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed for large-scale production to ensure efficiency and reproducibility.

Biological Activity and Applications

(R)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol exhibits potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure allows it to interact with biological systems, making it a valuable candidate for research and development in pharmaceuticals. The compound's ability to form hydrogen bonds with biological macromolecules, such as enzymes or receptors, is facilitated by its amino and hydroxyl groups. This interaction can influence the activity and function of these biological targets, potentially leading to therapeutic applications.

Comparison with Related Compounds

(R)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is distinct from its enantiomer, (S)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol, due to its opposite stereochemistry. Other related compounds lack specific substituents, such as fluorine or chlorine, which are crucial for the biological activity of (R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol.

Compound NameMolecular FormulaUnique Features
(R)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-olC8H8ClF2NOEnantiomer with specific stereochemistry
(S)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-olC8H8ClF2NOOpposite stereochemistry
2-Amino-2-(2-chlorophenyl)ethan-1-olC8H10ClNOLacks fluorine substituents
2-Amino-2-(3,6-difluorophenyl)ethan-1-olC8H8F2NOLacks chlorine substituent

Future Research Directions

Future studies on (R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential. The compound's ability to modulate enzyme activity and receptor binding suggests potential applications in drug development. Additionally, investigating the effects of its chiral nature on biological activity could provide valuable insights into its pharmacological properties.

Product Name (r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
Molecular Formula C8H8ClF2NO
Molecular Weight 207.60 g/mol
IUPAC Name (2R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1
Standard InChIKey DOSICJWIUSKCGF-LURJTMIESA-N
Isomeric SMILES C1=CC(=C(C(=C1F)[C@H](CO)N)Cl)F
Canonical SMILES C1=CC(=C(C(=C1F)C(CO)N)Cl)F
PubChem Compound 66514726
Last Modified Aug 10 2024

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